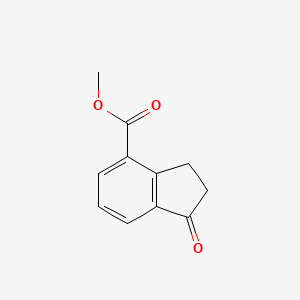

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Overview

Description

“Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is an organic compound. It is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility, dissolving in various organic solvents such as ethanol and ethyl acetate . This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes .

Synthesis Analysis

The synthesis of “this compound” is quite complex, typically achieved through organic synthesis reactions . The specific synthesis method involves multiple steps and usually requires equipment and conditions found in an organic chemistry laboratory . For example, one method involves the reaction of 4-bromo-2,3-dihydro-1H-inden-1-one with methanol and triethylamine in the presence of palladium (II) chloride dppf, under carbon monoxide pressure .Molecular Structure Analysis

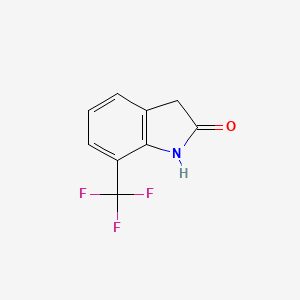

The molecular formula of “this compound” is C11H10O3 . The exact mass is 190.06300 . The structure of this compound can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.20 . The predicted density is 1.246±0.06 g/cm3 . The melting point is not specified, but the predicted boiling point is 297.5±19.0 °C . The compound is soluble, with a solubility of 1.31 mg/ml .Scientific Research Applications

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various compounds such as indene-based drugs, indene-based polymers, indene-based dyes, and indene-based catalysts. It has also been used in the synthesis of various heterocyclic compounds, such as indolizines, indazoles, and indoles. Additionally, it has been used in the synthesis of various nitrogen-containing heterocycles, such as pyrroles, pyridines, and pyrimidines.

Mechanism of Action

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that can be used as a starting material for the synthesis of various compounds. When used in organic synthesis, this compound undergoes a reaction with an appropriate aldehyde or ketone to form an ethyl ester. This ethyl ester can then be hydrolyzed to form this compound. In the presence of a strong acid catalyst, this compound can also be used in the synthesis of various heterocyclic compounds, such as indolizines, indazoles, and indoles.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, as well as a potential anti-inflammatory agent. It has also been shown to have antifungal and antibacterial properties. Additionally, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine.

Advantages and Limitations for Lab Experiments

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has a number of advantages in laboratory experiments. It is a relatively inexpensive and easy to obtain organic compound, making it a good starting material for organic synthesis. Additionally, it has a relatively low toxicity and is relatively stable, making it suitable for long-term storage. One limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has a wide range of potential applications in the fields of organic synthesis, pharmaceuticals, and other fields. In the future, research will focus on the development of new methods of synthesis, as well as the exploration of new potential applications. Additionally, further research will be conducted on the biochemical and physiological effects of this compound, as well as the potential for its use in the treatment of various diseases and conditions. Finally, research will continue to focus on the development of new methods of synthesis, as well as the exploration of new potential applications.

Safety and Hazards

When handling “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate”, appropriate protective equipment such as gloves and goggles should be worn . Operations should be carried out in a well-ventilated environment to avoid inhalation of gases . The compound should be stored away from sources of ignition and oxidizing agents . If the compound is accidentally ingested or comes into contact with the skin, seek medical attention immediately .

Properties

IUPAC Name |

methyl 1-oxo-2,3-dihydroindene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGSYJMONFCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434117 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-10-6 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)